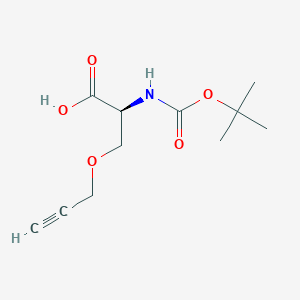
(S)-2-tert-Butoxycarbonylamino-3-prop-2-ynyloxy-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-tert-Butoxycarbonylamino-3-prop-2-ynyloxy-propionic acid is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-tert-Butoxycarbonylamino-3-prop-2-ynyloxy-propionic acid, commonly referred to as Boc-Ser(O-propargyl)-OH, is a compound of significant interest in medicinal chemistry and biochemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H17NO5
- CAS Number : 1273565-12-0
- Molecular Weight : 243.26 g/mol
The biological activity of this compound is primarily linked to its role as an amino acid derivative. It influences various biological pathways, including:
- Protein Synthesis : As an amino acid derivative, it may play a role in protein synthesis and modification.
- Cell Signaling : It is involved in several signaling pathways that regulate cellular functions such as apoptosis, autophagy, and inflammation.
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain pathogens, making it a candidate for antibiotic development.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis, indicating its potential as a novel antibiotic agent . -
Cancer Therapeutics :
In vitro studies showed that this compound could induce apoptosis in various cancer cell lines by activating caspase pathways. This suggests its potential utility as an anticancer agent . -
Inflammatory Response :
Research indicated that this compound could downregulate pro-inflammatory cytokines in macrophages, providing insights into its anti-inflammatory properties .
科学的研究の応用
(S)-2-tert-Butoxycarbonylamino-3-prop-2-ynyloxy-propionic acid, also known as Boc-Ser(O-propargyl)-OH, is a specialty chemical with the molecular formula C11H17NO5 and a CAS number of 1273565-12-0 . It has several synonyms, including (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid and N-(TERT-BUTOXYCARBONYL)-O-(PROP-2-YN-1-YL)-L-SERINE .
Applications in Scientific Research
While the provided search results do not offer extensive details specifically on the applications of this compound, they do provide some context and related information:
- As a Building Block for Peptides: The compound is related to amino acids and their derivatives, which are essential for building peptides . For example, (S)-2-amino-3-(1H-4-indolyl) propanoic acid is a tryptophan analog used for structural modification of bioactive peptides .
- In the Synthesis of PET Tracers: The compound is related to synthetic amino acid derivatives that are labeled with isotopes such as Fluorine-18 and used as positron emission tomography (PET) tracers for oncological research .
- Inhibitors of Kinase Enzymes: Research is being conducted on various compounds that target kinase enzymes, such as CDK2 and COX-2, for cancer treatment . While this compound is not explicitly mentioned, the studies indicate the importance of synthesizing derivatives with halogen substitutions to influence cytotoxic activity .
- Potential role in disrupting leukocyte function: US Patent US9149477B2 discusses a method of disrupting leukocyte function by contacting leukocytes with a compound .
Given its structural features, this compound may be useful in creating modified amino acids and peptides with unique properties [1, 2]. The propargyl group can be used for further chemical modifications, such as click chemistry, to attach other molecules or labels .
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJGVLNEGPVSTA-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC#C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC#C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














